5-[(1-Benzylaziridin-2-yl)methoxy]isoquinoline
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Overview
Description
5-[(1-Benzylaziridin-2-yl)methoxy]isoquinoline is a compound that belongs to the class of aziridine-isoquinoline hybrids. These compounds are known for their unique chemical structure, which combines the aziridine ring with the isoquinoline moiety. This combination imparts interesting chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1-Benzylaziridin-2-yl)methoxy]isoquinoline typically involves multiple steps. One common method starts with the reaction of quinoline-3-carboxaldehyde with triethylamine and magnesium sulfate in dichloromethane under microwave irradiation. This reaction produces an imine intermediate, which is then reduced using sodium borohydride in methanol to yield the aziridine-isoquinoline hybrid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-[(1-Benzylaziridin-2-yl)methoxy]isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the aziridine ring or the isoquinoline moiety.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve solvents like dichloromethane, methanol, and DMF, with temperatures ranging from room temperature to reflux conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce different aziridine-isoquinoline hybrids. Substitution reactions can introduce various functional groups into the compound, leading to a wide range of derivatives .
Scientific Research Applications
5-[(1-Benzylaziridin-2-yl)methoxy]isoquinoline has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 5-[(1-Benzylaziridin-2-yl)methoxy]isoquinoline involves its interaction with specific molecular targets and pathways. The aziridine ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The isoquinoline moiety can bind to various receptors or enzymes, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-[(1-Arylmethylaziridin-2-yl)methoxy]isoquinoline
- 6-[(1-Benzylaziridin-2-yl)methoxy]isoquinoline
Uniqueness
5-[(1-Benzylaziridin-2-yl)methoxy]isoquinoline is unique due to its specific combination of the aziridine ring and isoquinoline moiety. This combination imparts distinct chemical and biological properties that are not observed in other similar compounds. For example, the benzyl group attached to the aziridine ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
5-[(1-benzylaziridin-2-yl)methoxy]isoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c1-2-5-15(6-3-1)12-21-13-17(21)14-22-19-8-4-7-16-11-20-10-9-18(16)19/h1-11,17H,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUYGQHCVQMNGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N1CC2=CC=CC=C2)COC3=CC=CC4=C3C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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